(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
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Overview
Description
“(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is a chemical compound with the IUPAC name (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride . It has a molecular weight of 269.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m0./s1 . This indicates that the compound contains a chiral center at the 3rd carbon atom in the butanoic acid chain, and the (S)-isomer is specified.Scientific Research Applications
- Sitagliptin Phosphate : This compound is a key intermediate in the synthesis of Sitagliptin phosphate , an oral antidiabetic drug used to treat type 2 diabetes. The chiral β-amino acid moiety in Sitagliptin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement . Researchers explore its pharmacological properties and potential applications in managing blood glucose levels.
Medicinal Chemistry and Drug Development
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZEWNJQKHBTG-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661608 |
Source
|
Record name | (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | |
CAS RN |
1217809-78-3 |
Source
|
Record name | Benzenebutanoic acid, β-amino-2,4,5-trifluoro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217809-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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